

Pharmacological Profile of CJB-090 Dihydrochloride: A Technical Overview

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Compound of Interest

Compound Name: CJB-090 dihydrochloride

Cat. No.: B15616553

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Abstract

CJB-090 dihydrochloride is an investigational allosteric inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (CBL-B). As a key negative regulator of immune cell activation, CBL-B represents a promising therapeutic target for immuno-oncology. Inhibition of CBL-B by CJB-090 has been shown to enhance T cell and Natural Killer (NK) cell-mediated anti-tumor responses in preclinical models. This document provides a detailed overview of the pharmacological properties of **CJB-090 dihydrochloride**, including its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its characterization.

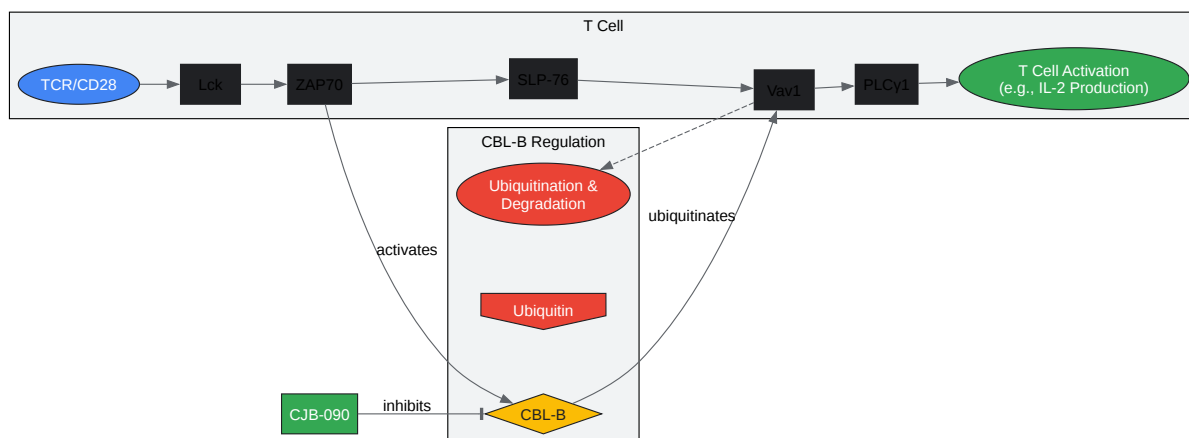
Introduction to CBL-B and the Rationale for Inhibition

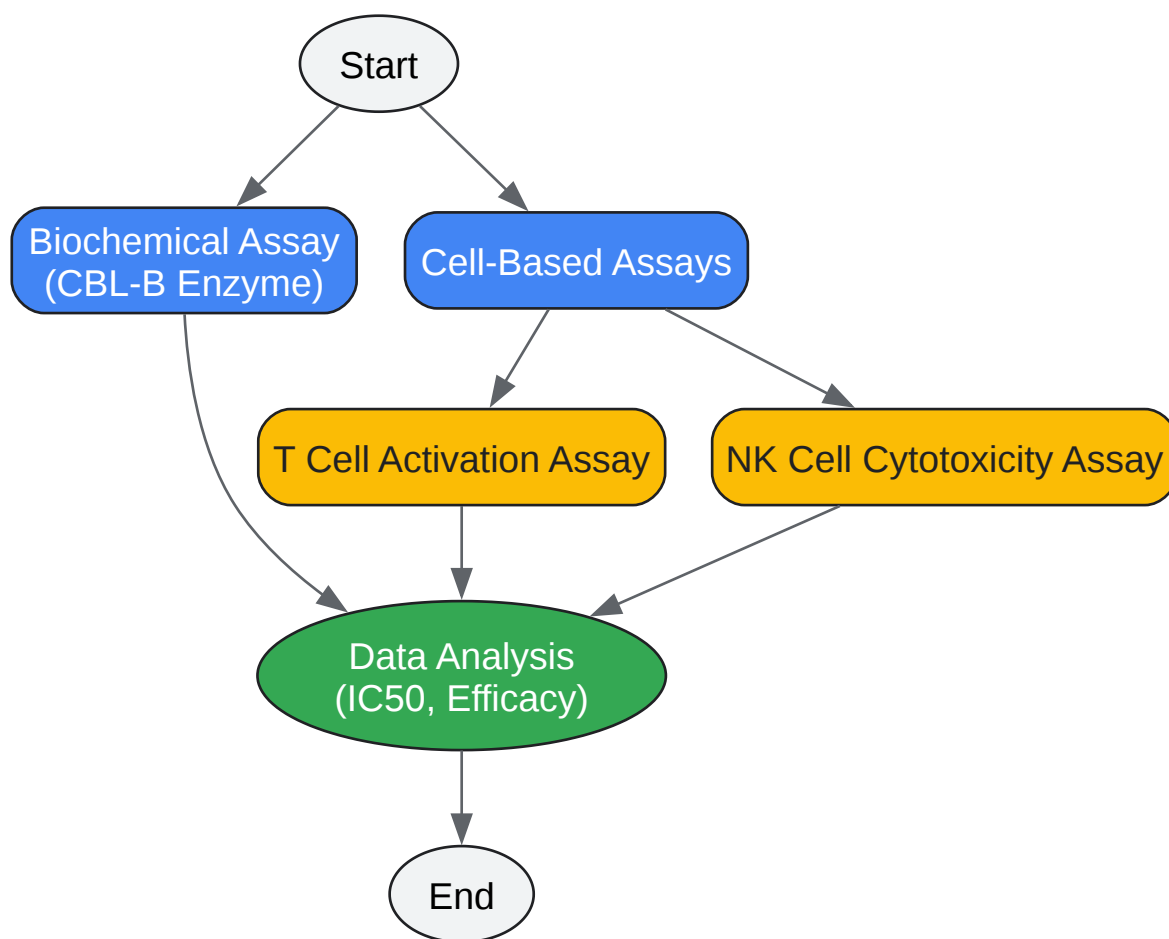
Casitas B-lineage lymphoma proto-oncogene B (CBL-B) is a RING finger E3 ubiquitin ligase that plays a critical role in maintaining immune homeostasis by setting the threshold for T cell and NK cell activation. It acts as a negative regulator of signaling pathways downstream of the T cell receptor (TCR) and other co-stimulatory receptors. In the context of cancer, the tumor microenvironment can exploit these negative regulatory pathways to suppress anti-tumor immunity. By inhibiting CBL-B, CJB-090 aims to lower the activation threshold of T cells and NK cells, thereby promoting a more robust and durable anti-tumor immune response.

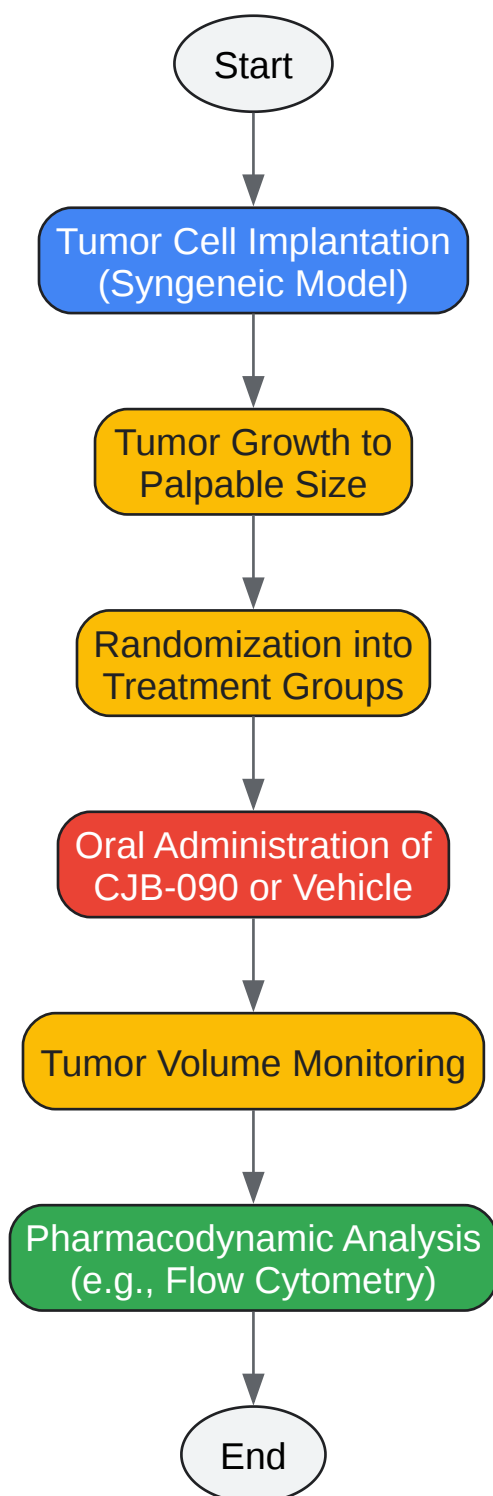
Mechanism of Action

CJB-090 is an allosteric inhibitor of CBL-B. Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This can offer advantages in terms of specificity and can be a differentiated approach to targeting enzyme function. The inhibition of CBL-B's E3 ligase activity by CJB-090 prevents the ubiquitination and subsequent degradation of key signaling proteins involved in T cell and NK cell activation.

Signaling Pathway of CBL-B Mediated Immune Regulation







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